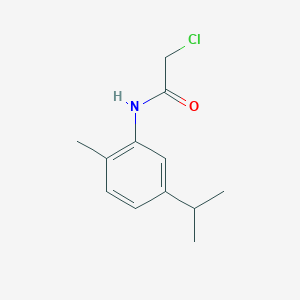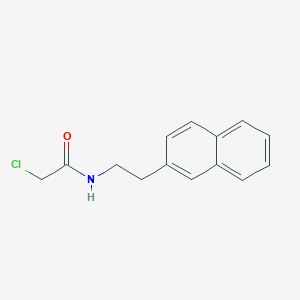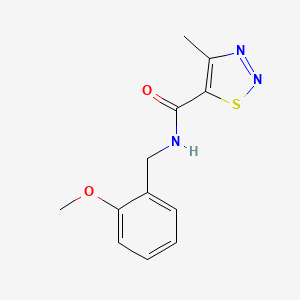
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide, also known as diclofenac impurity E, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a byproduct of the synthesis of diclofenac, a non-steroidal anti-inflammatory drug that is widely used for the treatment of pain and inflammation. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is not well understood, but it is believed to be similar to that of this compound. Diclofenac is a non-steroidal anti-inflammatory drug that inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. By inhibiting prostaglandin synthesis, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it is expected to have similar effects to this compound. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It is also known to cause adverse effects such as gastrointestinal bleeding, liver damage, and renal dysfunction.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide in lab experiments include its availability as a reference standard or impurity, its chemical stability, and its similarity to this compound. However, the limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. These include:
1. Investigation of its mechanism of action and biochemical and physiological effects.
2. Development of analytical methods for the quantification of this compound and its impurities in pharmaceutical formulations and biological matrices.
3. Characterization of this compound degradation products and investigation of this compound-related adverse effects.
4. Study of the potential use of this compound as a lead compound for the development of novel anti-inflammatory drugs.
5. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research as a reference standard or impurity in the analysis of this compound and related compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of pharmaceuticals and biomedical research.
Synthesis Methods
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is synthesized by the reaction of 2-chloroacetyl chloride with 5-isopropyl-2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide has potential applications in scientific research as a reference standard or impurity in the analysis of this compound and related compounds. It can be used in the development and validation of analytical methods for the quantification of this compound and its impurities in pharmaceutical formulations and biological matrices. Additionally, it can be used in the characterization of this compound degradation products and in the investigation of this compound-related adverse effects.
properties
IUPAC Name |
2-chloro-N-(2-methyl-5-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)10-5-4-9(3)11(6-10)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJNHDVNOMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)


![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
